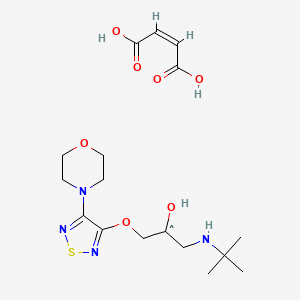
CID 156592345
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die als „CID 156592345“ identifizierte Verbindung ist eine chemische Einheit, die in der PubChem-Datenbank aufgeführt ist.
Vorbereitungsmethoden
Die Herstellung von CID 156592345 beinhaltet spezifische Syntheserouten und Reaktionsbedingungen. Eine Methode beinhaltet die Verwendung von 6-Methylnicotinat und 2-Oxopyrrolidin-1-carbonsäure-tert-butylester als Rohmaterialien. Diese werden einer Reihe von Reaktionen unterzogen, um die gewünschte Verbindung zu erzeugen . Industrielle Produktionsverfahren für solche Verbindungen beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
CID 156592345 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole erzeugen können.
Wissenschaftliche Forschungsanwendungen
CID 156592345 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in verschiedenen organischen Synthesen verwendet. In der Biologie kann es verwendet werden, um zelluläre Prozesse und molekulare Wechselwirkungen zu untersuchen. In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Darüber hinaus kann es in der Industrie bei der Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt werden .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und so biochemische Signalwege innerhalb von Zellen modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext der Verwendung variieren .
Wirkmechanismus
The mechanism of action of CID 156592345 involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
CID 156592345 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören solche mit vergleichbaren chemischen Strukturen oder funktionellen Gruppen. Beispielsweise teilen Verbindungen wie 2,2,6,6-Tetramethylpiperidin und Bis(2-Methoxyethyl)aminoschwefeltrifluorid einige strukturelle Ähnlichkeiten, unterscheiden sich jedoch in ihren spezifischen chemischen Eigenschaften und Anwendungen
Eigenschaften
Molekularformel |
C17H27N4O7S |
|---|---|
Molekulargewicht |
431.5 g/mol |
InChI |
InChI=1S/C13H23N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
DLGVMMIAGIAQTD-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)(C)NC[C](COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















